molecular formula C10H12BrIN2 B2954291 1-(2-Bromo-5-iodophenyl)piperazine CAS No. 1695468-91-7

1-(2-Bromo-5-iodophenyl)piperazine

Cat. No.: B2954291
CAS No.: 1695468-91-7
M. Wt: 367.028
InChI Key: WLNNXNIYLKHHPN-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-iodophenyl)piperazine is a chemical compound with the CAS Number: 1695468-91-7 . Its molecular weight is 367.03 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been reported in various methods . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12BrIN2 . The InChI Code for this compound is 1S/C10H12BrIN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 367.03 .

Scientific Research Applications

Serotonin Receptor Agonists and Antagonists

Piperazine derivatives, including those related to 1-(2-Bromo-5-iodophenyl)piperazine, have been extensively studied for their action on serotonin receptors. For example, 1-(m-Trifluoromethylphenyl)-piperazine has been shown to act as a serotonin receptor agonist in rat brains, suggesting its potential for neuromodulatory effects (Fuller et al., 1978). Analogues of 5-HT1A serotonin antagonists have also been synthesized to improve selectivity and reduce side effects, indicating the therapeutic potential of piperazine derivatives in neuropsychiatric disorders (Raghupathi et al., 1991).

Radiolabeled Ligands for Neuroimaging

Isoindol-1-one analogues of piperazine compounds have been developed as ligands for 5-HT1A receptors, aiming to improve in vivo stability for better imaging of serotonin receptors with SPECT and PET technologies. These studies demonstrate the utility of piperazine derivatives in developing diagnostic tools for neurological conditions (Zhuang et al., 1998).

Antimicrobial and Antimycobacterial Activities

Piperazine derivatives have also shown promise in antimicrobial applications. A study on 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues revealed potential antimicrobial and antimycobacterial activities, suggesting these compounds as candidates for drug development against infectious diseases (Patel et al., 2012).

Antidepressant and Anxiolytic Effects

Piperazine compounds have been investigated for their potential antidepressant and anxiolytic effects. For instance, Lu AA21004, a piperazine derivative, has shown efficacy in treating major depressive disorder through a multimodal action on serotonin receptors and the serotonin transporter, highlighting the potential of piperazine derivatives in mental health treatment (Mørk et al., 2012).

Insecticidal Applications

The serotonergic ligand PAPP, based on a piperazine scaffold, has been explored for its insecticidal properties, demonstrating the versatility of piperazine derivatives in applications beyond pharmaceuticals to include agricultural uses (Cai et al., 2010).

Mechanism of Action

While the specific mechanism of action for 1-(2-Bromo-5-iodophenyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . For instance, piperazine is a GABA receptor agonist .

Properties

IUPAC Name

1-(2-bromo-5-iodophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrIN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNNXNIYLKHHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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